molecular formula C8H16O B094675 2-Butyltetrahydrofuran CAS No. 1004-29-1

2-Butyltetrahydrofuran

Cat. No.: B094675
CAS No.: 1004-29-1
M. Wt: 128.21 g/mol
InChI Key: GBOMEIMCQWMHGB-UHFFFAOYSA-N
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Description

2-Butyltetrahydrofuran is an organic compound with the molecular formula C8H16O. It is a type of tetrahydrofuran derivative, characterized by the presence of a butyl group attached to the second carbon of the tetrahydrofuran ring.

Preparation Methods

2-Butyltetrahydrofuran can be synthesized through various methods. One notable method involves the continuous flow hydrogenation and deoxygenation of lignocellulose-derived furfuralacetone. This process is carried out in two steps:

In industrial settings, this process is optimized for high yield and efficiency, utilizing continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

2-Butyltetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can further simplify its structure.

    Substitution: It can undergo substitution reactions where the butyl group or other parts of the molecule are replaced by different functional groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or other oxidizing agents for oxidation, and various catalysts to facilitate these processes. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Butyltetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyltetrahydrofuran involves its interaction with various molecular targets. In the context of biofuel, it undergoes combustion reactions, releasing energy. The pathways involved include the breakdown of its molecular structure to release energy in the form of heat and light .

Comparison with Similar Compounds

2-Butyltetrahydrofuran can be compared with other similar compounds such as:

    1-Octanol: Another biofuel candidate derived from furfuralacetone.

    Dioctylether: Also derived from furfuralacetone and studied for its fuel properties.

What sets this compound apart is its unique structure, which provides specific combustion properties that make it a promising candidate for biofuel applications .

Properties

IUPAC Name

2-butyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOMEIMCQWMHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862511
Record name 2-Butyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-29-1
Record name 2-Butyltetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyltetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyltetrahydrofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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